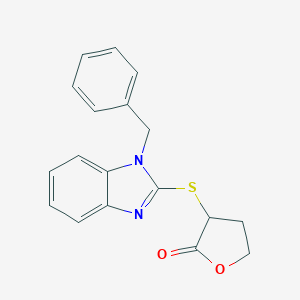
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the benzimidazole family and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one is not fully understood. However, it has been suggested that this compound binds to DNA through intercalation, leading to the inhibition of DNA replication and transcription. This binding also results in the formation of DNA adducts, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one has minimal toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent. This compound has also been found to induce reactive oxygen species (ROS) production in cancer cells, leading to oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one in lab experiments is its high yield during synthesis, making it a cost-effective option. Additionally, this compound has shown promising results in vitro, making it a suitable candidate for further in vivo studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one. One of the key areas of focus is the development of this compound as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, research can be conducted to explore the potential of this compound in other areas, such as DNA imaging and as a fluorescent probe for biological imaging. Further modifications to the structure of this compound can also be explored to improve its solubility and efficacy.
Conclusion:
In conclusion, 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one is a promising compound that has shown potential in various scientific research applications. Its high yield during synthesis, minimal toxicity towards normal cells, and selective binding to DNA make it a suitable candidate for further development as an anticancer agent. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas.
Métodos De Síntesis
The synthesis of 3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one has been achieved using different methods, including the reaction of 1-benzyl-2-nitrobenzene with potassium thiocyanate, followed by the reduction of the nitro group to amino group and subsequent cyclization with ethyl acetoacetate. Another method involves the reaction of 1-benzyl-2-nitrobenzene with thiourea, followed by cyclization with ethyl acetoacetate. The yield of the product obtained using these methods is generally high, making it a viable option for large-scale synthesis.
Aplicaciones Científicas De Investigación
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one has been used in various scientific research applications, including as a fluorescent probe for biological imaging and as a potential anticancer agent. This compound has been found to selectively bind to DNA, making it a suitable candidate for the development of DNA-targeted drugs. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Propiedades
Nombre del producto |
3-(1-Benzylbenzimidazol-2-yl)sulfanyloxolan-2-one |
|---|---|
Fórmula molecular |
C18H16N2O2S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
3-(1-benzylbenzimidazol-2-yl)sulfanyloxolan-2-one |
InChI |
InChI=1S/C18H16N2O2S/c21-17-16(10-11-22-17)23-18-19-14-8-4-5-9-15(14)20(18)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
Clave InChI |
PASDTLWASOQQGV-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
SMILES canónico |
C1COC(=O)C1SC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-benzoylphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270050.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B270053.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270056.png)
![N-(3-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270057.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270059.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B270061.png)
![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)

![2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270067.png)
![Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate](/img/structure/B270070.png)

